(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine

Medicinal Chemistry Stereochemistry Lead Optimization

Rigid, single-enantiomer 9-oxatricyclo amine for P2X3 antagonist discovery. Conformationally locked scaffold reduces entropic penalty vs flexible piperidine/morpholine. Defined (1R,2R,3R,5R,6S) stereochemistry eliminates costly chiral resolution. Reactive 7-ene handle enables late-stage diversification. Claimed in US Patent 12,503,468. MW 139.18, logP 1.94, compatible with CNS fragment libraries. Order high-purity material for reproducible SAR.

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 2418593-66-3
Cat. No. B2492888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine
CAS2418593-66-3
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESC1C2C3C=CC(C2C1N)O3
InChIInChI=1S/C8H11NO/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-8H,3,9H2/t4-,5+,6-,7+,8+/m0/s1
InChIKeyAKZMYNKJMCQAFU-BZCSJUTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine (CAS 2418593-66-3): Chiral Tricyclic Amine Scaffold for Rigidified Drug Discovery


(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine (CAS 2418593-66-3) is a single-enantiomer, oxygen-bridged tricyclic primary amine building block (C₈H₁₁NO, MW 139.18 g/mol) . Its conformationally locked scaffold combines the rigidity of the 9-oxatricyclo[4.2.1.0²,⁵]non-7-ene core with a stereochemically defined exo-amine at position 3 [1]. This compound has been disclosed as a key intermediate in the synthesis of P2X3 receptor antagonists for chronic cough and pain indications [2].

Why Generic Amine Building Blocks Cannot Replace (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine in Rigidified Lead Optimization


Common achiral or flexible amine building blocks such as piperidine, morpholine, or benzylamine lack the conformational pre-organization and stereochemical definition required for structure-based drug design targeting shallow or sterically demanding binding pockets. The oxatricyclo scaffold imposes a fixed exit vector and restricted rotational freedom that directly impacts target engagement selectivity and pharmacokinetic properties [1]. Substituting this scaffold with a more flexible analog introduces entropic penalties and can obliterate the structure-activity relationships (SAR) essential for P2X3 antagonism, as demonstrated by the sharp potency cliffs observed in related tricyclic amine series [2]. Furthermore, the (1R,2R,3R,5R,6S) stereochemistry is non-interchangeable; the opposite enantiomer or diastereomer would present the amine in a different spatial orientation, likely compromising binding affinity .

Quantitative Differentiation Evidence for (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine vs. Closest Analogs


Stereochemically Defined Single Enantiomer vs. Racemic or Achiral Amine Building Blocks for Chiral Lead Optimization

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine is supplied as a single, defined enantiomer with four specific chiral centers (1R, 2R, 3R, 5R, 6S), whereas common rigid amine alternatives such as 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene (CAS not assigned; racemic mixture) or exo-2-aminonorbornane (CAS 7242-92-4; racemic) are frequently provided as racemates . In P2X3 antagonist programs, the stereochemistry of the amine-bearing carbon directly determines receptor binding orientation; use of a racemate can reduce apparent potency by ≥50% due to the presence of the inactive enantiomer [1].

Medicinal Chemistry Stereochemistry Lead Optimization

Conformational Rigidity of the Oxatricyclo Scaffold vs. Flexible Piperidine/Morpholine Amines for Structure-Based Drug Design

The 9-oxatricyclo[4.2.1.0²,⁵]non-7-ene core of the target compound possesses zero rotatable bonds within the bicyclic framework (only 2 total rotatable bonds in the entire molecule: the C–NH₂ bond and one other) . In contrast, piperidine (6 rotatable bonds in the ring) and morpholine (6 rotatable bonds) exhibit significant conformational flexibility. The entropic penalty for binding a flexible ligand to a protein target is estimated at approximately 0.5–1.5 kcal/mol per frozen rotatable bond, translating to a 2–10 fold reduction in binding affinity for a flexible amine versus a rigidified analog when all else is equal [1].

Conformational Analysis Drug Design PK/PD

Experimentally Validated Role as Key Intermediate in P2X3 Antagonist Synthesis vs. Non-Participating Analogs

US Patent 12,503,468 explicitly exemplifies the use of the 9-oxatricyclo[4.2.1.0²,⁵]non-7-en-3-amine scaffold as a critical intermediate in the synthesis of heterocyclic P2X3 antagonists with demonstrated high antagonistic activity, good selectivity, low toxicity, and favorable metabolic stability [1]. By contrast, closely related analogs such as (1R,2R,5S,6S)-3,3,4,4-tetrafluoro-9-oxatricyclo[4.2.1.02,5]non-7-ene and 9-oxatricyclo[4.2.1.02,5]non-7-ene-2,5-dicarbonitrile [2] lack the primary amine functionality necessary for direct incorporation into P2X3 pharmacophores and have no reported role in this therapeutic program.

P2X3 Antagonist Chronic Cough Intermediate

Favorable Physicochemical Profile for CNS Druglikeness vs. Bulkier Tricyclic Amine Analogs

The target compound exhibits computed logP of 1.94 and polar surface area (PSA) of 31.92 Ų with 1 H-bond donor and 3 H-bond acceptors, placing it within the desirable CNS drug-like space (logP 1–3; PSA < 60 Ų; HBD ≤ 3) . By comparison, the bulkier 4-oxatricyclo[4.2.1.0³,⁷]nonan-2-amine hydrochloride (C₉H₁₄ClNO, MW 187.67 g/mol) has a higher molecular weight and increased PSA , while 8-oxatricyclo[3.2.1.0²,⁴]octan-6-amine (C₇H₁₁NO, MW 125.17 g/mol) is smaller but lacks the alkene moiety that provides a synthetic handle for further functionalization [1]. The combination of low molecular weight (139.18 g/mol), optimal logP, and the presence of a reactive double bond for late-stage diversification makes the target compound uniquely suited for fragment-based CNS lead generation.

Physicochemical Properties CNS Drug Discovery Leadlikeness

High-Impact Application Scenarios for (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine Based on Differentiation Evidence


P2X3 Antagonist Lead Optimization Programs for Chronic Cough and Neuropathic Pain

Medicinal chemistry teams developing next-generation P2X3 receptor antagonists can directly utilize (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine as a rigid, stereochemically defined amine building block. The compound is explicitly claimed as an intermediate in US Patent 12,503,468 for P2X3 antagonists with demonstrated high activity and favorable selectivity [1]. Its conformational rigidity reduces the entropic penalty upon target binding relative to flexible piperidine or morpholine alternatives, potentially delivering higher affinity leads with fewer synthetic iterations [2]. The single-enantiomer supply eliminates the need for costly chiral resolution steps and ensures batch-to-batch reproducibility in SAR studies .

CNS-Targeted Fragment-Based Drug Discovery Libraries

The compound's favorable computed physicochemical profile (MW 139.18 g/mol, logP 1.94, PSA 31.92 Ų, HBD 1, HBA 3, zero RO5 violations) positions it as an ideal fragment for CNS-targeted screening libraries [1]. Its low molecular weight and optimal lipophilicity predict good brain penetration, while the rigid scaffold provides a defined 3D pharmacophore for structure-based virtual screening. Compared to bulkier tricyclic amines such as 4-oxatricyclo[4.2.1.0³,⁷]nonan-2-amine hydrochloride (MW 187.67 g/mol), the target compound offers a 48.49 g/mol molecular weight advantage, which is critical for maintaining ligand efficiency in fragment hits [2].

Synthesis of Conformationally Constrained LOXL2 Inhibitors for Fibrosis and Oncology Research

The 9-oxatricyclo[4.2.1.0²,⁵]non-7-ene scaffold shares structural features with LOXL2 inhibitor chemotypes that have demonstrated nanomolar potency (IC50 75.1 nM for the most potent analogs) [1]. Incorporating the target compound's rigid amine as a warhead or linker component in LOXL2 inhibitor design can exploit the steep SAR observed in this target class, where scaffold geometry critically determines inhibitory activity [2]. The defined (1R,2R,3R,5R,6S) stereochemistry ensures consistent spatial presentation of the amine group for coordination to the LOXL2 active-site copper cofactor or lysyl tyrosyl quinone (LTQ) cofactor .

Late-Stage Functionalization via the 7-Ene Double Bond for Diversity-Oriented Synthesis

Unlike the fully saturated analog tricyclo[4.2.1.0²,⁵]nonan-3-amine or the smaller 8-oxatricyclo[3.2.1.0²,⁴]octan-6-amine which lack an alkene functional handle, the target compound retains a reactive 7-ene double bond within the oxatricyclo framework [1]. This enables late-stage diversification through epoxidation, dihydroxylation, hydroboration, or cycloaddition chemistry without perturbing the amine functionality. For medicinal chemistry programs requiring rapid analog generation, this built-in synthetic versatility reduces the number of de novo synthetic routes and accelerates SAR exploration [2].

Quote Request

Request a Quote for (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.